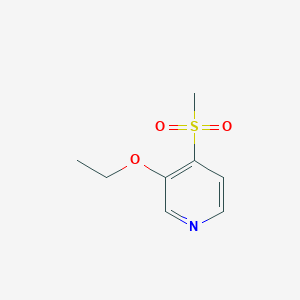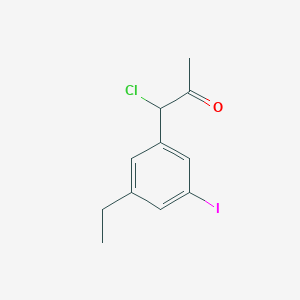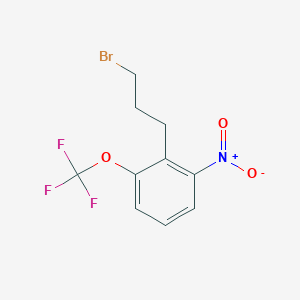![molecular formula C4H9NS B14059343 Aziridine, 1-[(methylthio)methyl]- CAS No. 10165-09-0](/img/structure/B14059343.png)
Aziridine, 1-[(methylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-[(methylthio)methyl]- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-[(methylthio)methyl]- typically involves the reaction of aziridine with a methylthio-containing reagent. One common method is the nucleophilic substitution reaction where aziridine reacts with methylthiomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions to achieve efficient synthesis. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, leading to the formation of aziridine derivatives . Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridines .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-[(methylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form corresponding amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with aziridine under acidic or basic conditions to open the ring and form substituted products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary and secondary amines, and various substituted amine derivatives.
Scientific Research Applications
Aziridine, 1-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.
Biology: The compound is studied for its potential use in the development of biologically active molecules, including pharmaceuticals.
Medicine: Aziridine derivatives are explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of aziridine, 1-[(methylthio)methyl]- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can then undergo further reactions to form various products. The sulfur atom in the methylthio group can also participate in redox reactions, adding to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in organic synthesis.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom, used in similar applications.
Aziridine-2-carboxylate: A carboxylate derivative used in the synthesis of biologically active molecules.
Uniqueness
Aziridine, 1-[(methylthio)methyl]- is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
10165-09-0 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)aziridine |
InChI |
InChI=1S/C4H9NS/c1-6-4-5-2-3-5/h2-4H2,1H3 |
InChI Key |
KJOBKPQAJKYCGM-UHFFFAOYSA-N |
Canonical SMILES |
CSCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


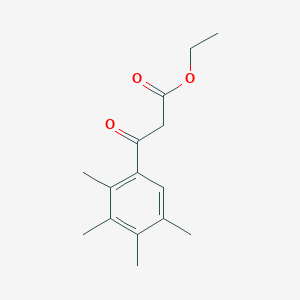
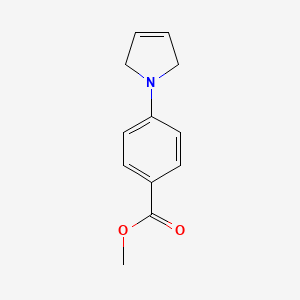
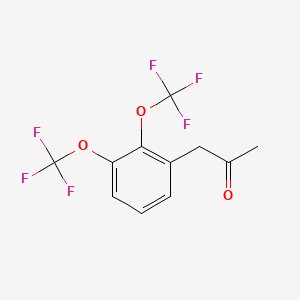
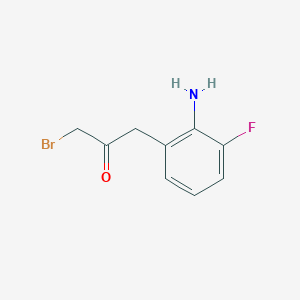
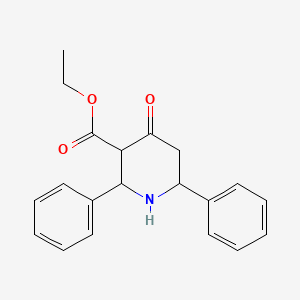

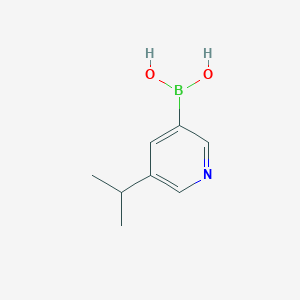
![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)

